N-[4-(benzyloxy)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a quinoline core, a pyridine ring, and a benzyloxyphenyl group, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated quinoline.
Attachment of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be attached via a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with an amine group on the quinoline-pyridine intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using automated systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinoline or pyridine rings, potentially leading to dihydroquinoline or dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydroquinoline or dihydropyridine derivatives.
Substitution: Various substituted quinoline or pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(benzyloxy)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with various biological targets makes it useful in the investigation of enzyme functions and signaling pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it could be developed into drugs targeting specific proteins or pathways involved in diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
- N-[4-(benzyloxy)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
- N-[4-(benzyloxy)phenyl]-2-(pyridin-4-yl)quinoline-3-carboxamide
Uniqueness
N-[4-(benzyloxy)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit unique binding properties or enhanced stability, making it particularly valuable for certain applications.
Properties
Molecular Formula |
C28H21N3O2 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(4-phenylmethoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C28H21N3O2/c32-28(30-22-10-12-23(13-11-22)33-19-20-6-2-1-3-7-20)25-18-27(21-14-16-29-17-15-21)31-26-9-5-4-8-24(25)26/h1-18H,19H2,(H,30,32) |
InChI Key |
DYYPOHWGHHTOIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Origin of Product |
United States |
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